Methyl 3-(4-formylphenyl)acrylate
Overview
Description
Methyl 3-(4-formylphenyl)acrylate is an organic compound with the chemical formula C11H10O3. It is a colorless liquid with a fragrant odor and is stable at room temperature. This compound is an important intermediate in organic synthesis, commonly used in the production of various drugs, photosensitizers, and dyes .
Mechanism of Action
Target of Action
Methyl 3-(4-formylphenyl)acrylate is a chemical compound
Mode of Action
It’s known that the compound can be prepared by reacting benzaldehyde with methyl acrylate under alkaline conditions . In this reaction, the aldehyde group of benzaldehyde reacts with the double bond of methyl acrylate to generate the target product . .
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -5.98 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.04 . Its water solubility is 0.788 mg/ml .
Action Environment
It is known that the compound is stable at room temperature, but may decompose when heated or in contact with oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-formylphenyl)acrylate can be synthesized by reacting benzaldehyde with methyl acrylate under alkaline conditions. In this reaction, the aldehyde group of benzaldehyde reacts with the double bond of methyl acrylate to generate the target product .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-(4-carboxyphenyl)acrylate
Reduction: 3-(4-hydroxyphenyl)acrylate
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-formylphenyl)acrylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of photosensitizers for photodynamic therapy.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of dyes and fragrances due to its aromatic properties
Comparison with Similar Compounds
Methyl 3-(4-formylphenyl)acrylate can be compared with other similar compounds such as:
- Methyl 3-(4-hydroxyphenyl)acrylate
- Methyl 3-(4-methoxyphenyl)acrylate
- Methyl 3-(4-carboxyphenyl)acrylate
Uniqueness: The presence of the formyl group in this compound makes it unique compared to its analogs. This functional group allows for specific reactions such as oxidation and reduction, which are not possible with the hydroxy or methoxy derivatives .
Properties
IUPAC Name |
methyl (E)-3-(4-formylphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXMLLMZXPRPNG-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58045-41-3 | |
Record name | methyl (2E)-3-(4-formylphenyl)prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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